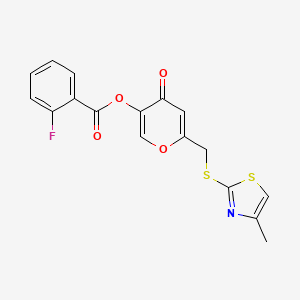

6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

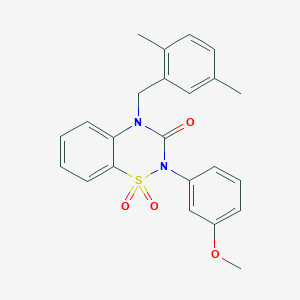

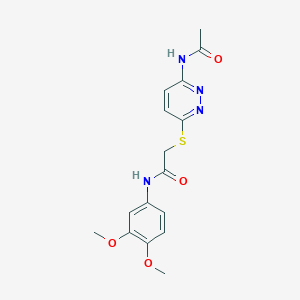

“6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C16H12ClNO2S and a molecular weight of 317.79 . It is not intended for human or veterinary use and is for research use only.

Synthesis Analysis

The synthesis of quinoline derivatives, such as “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid”, has been a subject of interest in the field of industrial and synthetic organic chemistry . Various synthesis protocols have been reported in the literature for the construction of this scaffold . For example, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are useful for the construction and functionalization of this compound .

Molecular Structure Analysis

The molecular structure of “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” is characterized by a quinoline core, which is a bicyclic compound containing a benzene ring fused with a pyridine moiety . The compound also contains a chloro group at the 6-position, a carboxylic acid group at the 4-position, and a 2,5-dimethylthiophen-3-yl group at the 2-position .

Chemical Reactions Analysis

The chemical reactions involving “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” and similar quinoline derivatives are diverse and depend on the specific conditions and reagents used . For instance, the azido–Cu complex is subjected to reductive elimination followed by dehydrative cyclo-condensation, providing the desired quinoline .

Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” include a molecular weight of 317.79 . Other specific properties such as boiling point, melting point, and solubility are not provided in the search results.

科学的研究の応用

Synthesis Methodologies

Research has developed efficient synthesis routes for compounds structurally related to "6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid," contributing to the broader field of heterocyclic chemistry. These methodologies facilitate the creation of diverse quinoline derivatives, which are crucial in medicinal chemistry and material science. For instance, the work by Croisy-Delcey et al. (1991) outlines the synthesis of benzo analogues of lucanthone through condensation and cyclodehydration processes, highlighting the versatility of quinoline derivatives in synthesizing biologically active compounds (Croisy-Delcey, Croisy, Bisagni, & Huel, 1991).

Material Science Applications

Quinoline derivatives have also shown promise in material science, particularly in the creation of fluorescent probes and photophysical property studies. Bodke, Shankerrao, & Harishkumar (2013) synthesized novel quinoline derivatives that serve as blue-green fluorescent probes. Their study demonstrates the compounds' fluorescence in solution, making them potential candidates for various applications in material science and bioimaging (Bodke, Shankerrao, & Harishkumar, 2013).

Biological Activities

Quinoline derivatives exhibit a range of biological activities, making them attractive for drug development. Research by Deady et al. (2003) on carboxamide derivatives of benzo[b][1,6]naphthyridines, structurally similar to the specified compound, showed potent cytotoxic properties against various cancer cell lines, suggesting their potential as chemotherapeutic agents (Deady, Rodemann, Zhuang, Baguley, & Denny, 2003).

Antimicrobial and Antioxidant Properties

Studies have also focused on the antimicrobial and antioxidant properties of quinoline derivatives. Shankerrao, Bodke, & Mety (2013) synthesized phenolic esters and amides of 2-(1-benzofuran-2-yl) quinoline-4-carboxylic acid, evaluating their in vitro antioxidant and antibacterial activity. Their findings indicate that these compounds exhibit significant antioxidant and antibacterial effects, underscoring their potential in developing new antimicrobial agents (Shankerrao, Bodke, & Mety, 2013).

将来の方向性

The future directions for “6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid” and similar quinoline derivatives involve further exploration of their synthesis protocols and potential biological and pharmaceutical activities . This includes the development of more efficient and environmentally friendly synthesis methods, as well as the investigation of their potential applications in medicinal chemistry .

特性

IUPAC Name |

6-chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2S/c1-8-5-11(9(2)21-8)15-7-13(16(19)20)12-6-10(17)3-4-14(12)18-15/h3-7H,1-2H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPRLOJKDFDYHHW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(S1)C)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-2-(2,5-dimethylthiophen-3-yl)quinoline-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2733845.png)

![2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2733852.png)

![5-[1-(ethylsulfonyl)piperidin-3-yl]-4-propyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2733853.png)

![4-(Isopropylthio)benzofuro[3,2-d]pyrimidine](/img/structure/B2733855.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl methanesulfonate](/img/structure/B2733861.png)